molecular formula C13H17N3OS B2405247 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 16951-28-3

3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2405247
CAS No.: 16951-28-3
M. Wt: 263.36
InChI Key: UDWVTSOGRLGGFY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)14-13(16)18/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWVTSOGRLGGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to quinazolinones. For instance, derivatives of 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one have shown promising results against various bacterial strains.

Case Study : A study demonstrated that certain synthesized derivatives exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Potential

The anticancer activity of quinazolinone derivatives has been extensively researched. Compounds similar to this compound have been tested against different cancer cell lines.

Case Study : In one study, a series of related compounds were evaluated for their antiproliferative effects on human cancer cell lines such as HCT-116 and MCF-7. Some derivatives demonstrated IC50 values in the range of 1.9–7.52 μg/mL, indicating strong anticancer activity .

Neuroprotective Effects

Research has also indicated that certain quinazolinone derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems through compounds like this compound could lead to advancements in treating neurodegenerative diseases.

Synthesis and Modification

The synthesis of this compound involves several methods, including cyclization reactions and the introduction of functional groups that enhance biological activity.

Methodology Example :

  • Start with appropriate precursors such as substituted anilines.
  • Employ cyclization techniques to form the quinazolinone core.
  • Introduce the dimethylamino propyl group through alkylation reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. Modifications at specific positions on the quinazolinone ring can significantly alter their biological activities.

ModificationEffect on Activity
Dimethylamino groupEnhances interaction with biological targets
Sulfanyl substitutionImpacts antimicrobial properties
Alkyl chain lengthAffects lipophilicity and cellular uptake

Mechanism of Action

The mechanism by which 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino propyl side chain and sulfanyl group play crucial roles in binding to target molecules and modulating their activity. This compound can influence various biochemical processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions at the 3-Position Alkyl Chain

Aminoalkyl Variants

3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No.: 146381-57-9 Molecular Formula: C₁₅H₁₉N₃O₂S Molecular Weight: 305.4 g/mol Key Difference: Replaces dimethylamino with a morpholine ring. Impact:

  • Solubility : Increased hydrophilicity due to morpholine’s oxygen atom.
  • Metabolic Stability : Morpholine’s saturated ring may reduce oxidative metabolism compared to tertiary amines .

3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one Molecular Formula: C₁₅H₂₁N₃OS (estimated) Key Difference: Diethylamino group replaces dimethylamino. Impact:

Non-Aminoalkyl Variants

3-(Prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No.: 21263-59-2 Molecular Formula: C₁₀H₁₁N₃OS Key Difference: Allyl group replaces the aminoalkyl chain. Impact:

  • Reactivity : Allyl group may participate in conjugation reactions, altering pharmacokinetics.
  • Molecular Weight : Lower (221.28 g/mol) suggests faster systemic clearance .

3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No.: 730976-65-5 Molecular Formula: C₁₅H₂₀N₂OS Key Difference: Branched heptyl chain substitution. Impact:

  • Lipophilicity : Enhanced hydrophobicity, suitable for targets requiring deep tissue penetration .

Aromatic and Complex Substituents

3-(3,4-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No.: 84772-25-8 Molecular Formula: C₁₆H₁₄N₂OS Key Difference: Aromatic 3,4-dimethylphenyl group. Impact:

  • Binding Affinity : Aromatic rings may enhance π-π stacking in receptor binding but reduce solubility .

2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No.: 329079-80-3 Molecular Formula: C₂₃H₁₇ClN₂O₂S Key Difference: Complex oxoethylsulfanyl and chlorophenyl groups. Impact:

  • Electronic Effects : Electron-withdrawing chlorine may modulate electronic density, affecting enzyme inhibition .

Structure-Activity Relationship (SAR) Insights

  • Aminoalkyl Chain Length: Shorter chains (e.g., dimethylamino) optimize solubility and blood-brain barrier penetration, while longer chains (e.g., diethylamino) favor tissue retention .
  • Heterocyclic Substitutions : Morpholine improves solubility and metabolic stability compared to tertiary amines .
  • Sulfanyl Group : Critical for hydrogen bonding and metal coordination in enzymatic targets; modifications here drastically alter activity .

Biological Activity

3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, a compound with the molecular formula C13H17N3OSC_{13}H_{17}N_{3}OS and a molecular weight of 263.36 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the compound's biological activity, synthesizing findings from various studies, and presenting key data in tables for clarity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • CAS Number : 16951-28-3
  • Melting Point : 196-197°C
  • Purity : Typically ≥95% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the quinazolinone scaffold. Specifically, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study assessed a series of quinazolinone derivatives for their antitumor activity. Compounds demonstrated mean GI50 values ranging from 7.24 µM to 14.12 µM, indicating potent activity when compared to standard chemotherapeutics like 5-Fluorouracil (GI50 = 22.60 µM) .
CompoundGI50 (µM)Cancer Type
Compound A10.47CNS Cancer
Compound B7.24Renal Cancer
Compound C14.12Breast Cancer

The proposed mechanism of action for compounds in this class includes:

  • Inhibition of P-Glycoprotein (P-gp) : The compound has been shown to enhance the accumulation of chemotherapeutic agents such as doxorubicin in P-gp-overexpressing cells, suggesting a role in reversing multidrug resistance (MDR) in cancer therapy .
  • Molecular Docking Studies : Molecular docking simulations indicate that the compound binds effectively to ATP-binding sites of target kinases, similar to established inhibitors like erlotinib and PLX4032 .

Study on Multidrug Resistance Reversal

A pivotal study focused on the ability of the compound to reverse MDR in cervical carcinoma cells (KB-8-5). The results indicated that treatment with the compound led to:

  • A 10.2-fold increase in doxorubicin uptake.
  • Enhanced intracellular accumulation of doxorubicin by 9.1-fold , demonstrating its potential as a P-gp inhibitor .

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